molecular formula C15H19N3O B12682568 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide CAS No. 6965-90-8

4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12682568
CAS No.: 6965-90-8
M. Wt: 257.33 g/mol
InChI Key: ITDUSYKNMGQVPT-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide typically involves the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide to form a quaternary salt. This is followed by reduction with sodium hydride (NaH) to yield the corresponding acid derivative, which is then decarboxylated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinazoline derivatives.

    Reduction: Reduction reactions can yield different dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for electrophilic substitution, while nucleophiles such as amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various dihydroquinazoline derivatives.

Scientific Research Applications

4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can lead to antineoplastic effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide is unique due to its specific structural features and the range of reactions it can undergo

Properties

CAS No.

6965-90-8

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

4-methyl-3-oxido-2-(piperidin-1-ylmethyl)quinazolin-3-ium

InChI

InChI=1S/C15H19N3O/c1-12-13-7-3-4-8-14(13)16-15(18(12)19)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

ITDUSYKNMGQVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CN3CCCCC3)[O-]

Origin of Product

United States

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